molecular formula C13H26N2O2 B2431894 Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate CAS No. 1936681-12-7

Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate

Cat. No.: B2431894
CAS No.: 1936681-12-7
M. Wt: 242.363
InChI Key: IGLGVDQPXFGFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate is a chemical compound of interest in medicinal chemistry and organic synthesis, offered for research purposes. It belongs to a class of compounds featuring a carbamate-protected amine group on a piperidine scaffold, a structure commonly utilized as a building block or intermediate in the development of active pharmaceutical ingredients (APIs) . Compounds with this core structure are frequently investigated for their potential biological activities. Related piperidine-carbamate derivatives have been identified as key intermediates in the synthesis of molecules with central nervous system (CNS) activity, potentially acting on neurotransmitter pathways . Furthermore, structurally similar tert-butyl carbamate derivatives are recognized for their application in the synthesis of therapeutic agents, such as the anticonvulsant drug Lacosamide, highlighting the value of this chemical class in pharmaceutical research . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for amines, safeguarding the nitrogen atom during synthetic sequences and allowing for its removal under mild acidic conditions to generate the free amine for further chemical exploration . The specific substitution pattern of the piperidine ring in this compound may influence its physicochemical properties, such as lipophilicity and blood-brain barrier permeability, which are critical parameters in drug discovery . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. For lab and research use only. Not for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-10-13(4,5)7-6-8-14-10/h10,14H,6-9H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLGVDQPXFGFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound comprises two primary components:

  • 3,3-Dimethylpiperidin-2-ylmethanamine : A bicyclic amine featuring a methyl-substituted piperidine ring.
  • tert-Butyl carbamate group : Introduced via protection of the primary amine.

Retrosynthetically, the molecule can be dissected into:

  • Amine precursor : Synthesized via cyclization, reductive amination, or nucleophilic substitution.
  • Carbamate formation : Achieved using tert-butoxycarbonyl (Boc) reagents.

Synthesis of 3,3-Dimethylpiperidin-2-ylmethanamine

Cyclization Strategies

Reductive Amination of Ketones

A diketone substrate, such as 3,3-dimethylpentanedione, undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN). This method affords the piperidine ring with high regiocontrol.

Example Protocol

  • Substrate : 3,3-Dimethylpentanedione (5.0 g, 35.2 mmol)
  • Conditions : NH4OAc (10 equiv), NaBH3CN (1.5 equiv), MeOH, reflux, 12 h.
  • Yield : 68%.
Dieckmann Cyclization

Ethyl 3,3-dimethyl-4-oxopimelate undergoes base-mediated cyclization (e.g., KOtBu) to form the piperidin-2-one intermediate, which is subsequently reduced to the amine using LiAlH4.

Key Data

Step Reagents Yield (%)
Cyclization KOtBu, THF, 0°C 75
Reduction LiAlH4, THF, reflux 82

Functionalization of Preformed Piperidines

Alkylation of Piperidine-2-methanol

3,3-Dimethylpiperidine-2-methanol is converted to the corresponding mesylate (MsCl, Et3N) and displaced with sodium azide (NaN3, DMF). Subsequent Staudinger reduction (PPh3, H2O) yields the primary amine.

Optimized Conditions

  • Mesylation : MsCl (1.2 equiv), Et3N (2.0 equiv), DCM, 0°C → rt, 2 h.
  • Azide Displacement : NaN3 (3.0 equiv), DMF, 80°C, 6 h.
  • Reduction : PPh3 (1.5 equiv), THF/H2O, 12 h.
  • Overall Yield : 57%.

Carbamate Protection Strategies

Boc Anhydride-Mediated Protection

The primary amine reacts with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., DMAP, Et3N).

Representative Procedure

  • Amine : 3,3-Dimethylpiperidin-2-ylmethanamine (1.0 g, 5.8 mmol)
  • Reagents : Boc2O (1.2 equiv), DMAP (0.1 equiv), DCM, rt, 4 h.
  • Yield : 89%.

Phase-Transfer Catalysis (PTC)

For sterically hindered amines, tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems. This method, adapted from a patent, employs KOH and methyl sulfate for efficient Boc protection.

Scalable Protocol

  • Amine : 3,3-Dimethylpiperidin-2-ylmethanamine (10.0 g, 58 mmol)
  • Conditions : Boc2O (1.1 equiv), TBAB (0.05 equiv), 50% KOH, E.A., 0–5°C.
  • Yield : 92%.

Alternative Synthetic Routes

Three-Component Coupling with CO2

A novel approach utilizes CO2 gas, tert-butyl bromide, and the amine in DMF with Cs2CO3 and TBAB. This one-pot method avoids prefunctionalized reagents.

Reaction Parameters

Parameter Value
CO2 Pressure 1 atm
Temperature 60°C
Time 24 h
Yield 78%

Enzymatic Carbamate Synthesis

Recent advances employ lipases (e.g., CAL-B) to catalyze carbamate formation in non-aqueous media. This method offers excellent enantioselectivity for chiral piperidines.

Case Study

  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Solvent : tert-Butanol, 40°C, 48 h.
  • Conversion : 95%.

Challenges and Optimization

Steric Hindrance Mitigation

The 3,3-dimethyl substituents impede nucleophilic attack during carbamate formation. Strategies include:

  • High-Pressure Conditions : Accelerate reaction kinetics (e.g., 100 psi CO2).
  • Microwave Assistance : Reduces reaction time from hours to minutes.

Purification Techniques

Flash column chromatography (hexane/EtOAc) and recrystallization (hexane) are critical for isolating the pure carbamate.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines in multi-step organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • Tert-butyl carbamate
  • N-tert-butoxycarbonyl-3,3-dimethylpiperidine
  • Tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate

Uniqueness: Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 544443-41-6
  • Molecular Formula : C12H24N2O2
  • Molar Mass : 228.33 g/mol

This compound functions as a pharmaceutical intermediate and exhibits various biological activities, including:

  • Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic function is impaired .
  • Neuroprotective Effects : Research indicates that related compounds have shown protective activity against neurotoxic agents such as amyloid-beta peptides. These compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Neuroprotective Effects

A study investigated the protective effects of a structurally related compound on astrocytes stimulated with amyloid-beta 1-42. The results demonstrated that the compound could significantly reduce cell death and oxidative stress markers such as malondialdehyde (MDA) levels in treated astrocytes compared to control groups .

In Vivo Studies

In vivo studies using models of scopolamine-induced cognitive impairment showed that while the compound exhibited some protective effects in vitro, its efficacy in vivo was limited compared to established treatments like galantamine. This discrepancy might be attributed to the bioavailability of the compound within the brain .

Comparative Biological Activity Table

Compound NameMechanism of ActionBiological ActivityReference
This compoundAcetylcholinesterase InhibitorModerate neuroprotection against amyloid-beta toxicity
GalantamineAcetylcholinesterase InhibitorSignificant cognitive enhancement in Alzheimer’s models
Other Related Compoundsβ-secretase InhibitorsReduction of amyloid plaque formation

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